2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione , with CAS number 160554-83-6, is a synthetic derivative of dibenzo[de,h]isoquinoline-1,3-dione. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The chemical structure features a dibenzoisoquinoline core substituted with dimethylamino and hydroxyethyl groups, which are critical for its biological interactions.
Antitumor Activity
Research indicates that derivatives of dibenzoisoquinoline exhibit significant antitumor properties. A study conducted by researchers on similar compounds demonstrated that modifications at specific positions on the dibenzoisoquinoline scaffold can enhance cytotoxicity against various cancer cell lines. The presence of amino groups has been correlated with increased potency against solid tumors and leukemia cells .
Table 1: Summary of Antitumor Activity
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Dibenzoisoquinoline Derivative | P388 Leukemia | 0.5 | |
7-Aminoazonefide | P388 Leukemia | 0.25 | |
Unsubstituted Parent | P388 Leukemia | 1.0 |
Cardiovascular Effects
In addition to antitumor activity, the compound's structural analogs have been evaluated for cardiotoxicity. Notably, certain derivatives showed low cardiotoxicity relative to their cytotoxic effects on tumor cells, suggesting a favorable therapeutic index for potential anticancer agents .
Table 2: Cardiovascular Effects
Compound | Effect on Cardiac Myocytes | Reference |
---|---|---|
5-Acetylaminoazonefide | High cardiotoxicity | |
9-Aminoazonefide | Low cardiotoxicity |
The proposed mechanism of action for this class of compounds includes intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to apoptosis in cancer cells, making it a target for further drug development.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Solid Tumors : A preclinical trial demonstrated that the compound exhibited significant tumor regression in mouse models bearing solid tumors when administered at specific doses.
- Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while reducing side effects.
特性
IUPAC Name |
15-[2-(dimethylamino)ethyl]-10-(2-hydroxyethylamino)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24(2)10-11-25-21(27)16-7-8-18(23-9-12-26)17-13-14-5-3-4-6-15(14)20(19(16)17)22(25)28/h3-8,13,23,26H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOOOXFSTWXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=C(C3=CC4=CC=CC=C4C(=C23)C1=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。